(E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime

Process Chemistry 7‑Azaindole Synthesis Pharmaceutical Intermediate

Kinase library synthesis often requires 2-3 extra transformations for C5-methyl installation via late-stage C-H functionalization when using des-methyl 7-azaindole precursors. This compound eliminates that bottleneck with the pre-installed C5-methyl group and geometrically defined (E)-oxime handle. • Direct precursor to 3-substituted-5-methyl-7-azaindoles; condenses synthetic sequences by 2-3 steps. • Fragment-compliant: MW 175.19, tPSA 61.3 Ų, XLogP3 1.4. • Published scalable 5-step route with step yields of 84%, 80%, 84%, 49%, and 71% (CN107056781A). • (E)-configuration confirmed by ¹H NMR-no isomer separation required. • ≥95% purity ensures reliable SPR/DSF fragment screening results.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 1198098-52-0
Cat. No. B598300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime
CAS1198098-52-0
Synonyms(E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(NC=C2C=NO)N=C1
InChIInChI=1S/C9H9N3O/c1-6-2-8-7(5-12-13)4-11-9(8)10-3-6/h2-5,13H,1H3,(H,10,11)
InChIKeyHFFLEBHLDYXIRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-5-Methyl-7-azaindole-3-carbaldehyde oxime – Procurement-Ready Building Block


The compound (E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime (CAS 1198098‑52‑0) is a heterocyclic building block belonging to the 7‑azaindole (pyrrolo[2,3‑b]pyridine) family. It carries a methyl substituent at position 5 and an oxime functionality at position 3, giving it a molecular formula C₉H₉N₃O and a molecular weight of 175.19 g mol⁻¹ [1]. Its (E)‑configured oxime group and the electron‑rich azaindole core make it a versatile intermediate for medicinal chemistry campaigns, particularly for constructing kinase‑focused compound libraries .

1
7-Azaindole building block with (E)-oxime handle for medicinal chemistry
2
Pre-functionalized C5-methyl scaffold supports kinase SAR exploration
3
Documented synthetic route available for procurement and scale-up planning

Why Analogs Cannot Substitute 5-Methyl-7-azaindole Oxime


Superficially similar 7‑azaindole‑3‑carbaldehyde oximes—such as the des‑methyl analog (CAS 860362‑09‑0) or the corresponding aldehyde (CAS 1190321‑17‑5)—differ in critical physicochemical and reactivity parameters that preclude direct interchange in synthetic sequences. The presence of the C5‑methyl group in the target compound alters the electronic character of the pyridine ring, modulating LogP (XLogP3 = 1.4 vs 1.0 for the des‑methyl oxime [1][2]) and the steric environment around the oxime handle. These differences directly affect downstream reaction yields, regioselectivity in subsequent functionalization, and the pharmacokinetic profile of final drug candidates derived from this scaffold. The following quantitative evidence guide details precisely where this compound departs from its closest comparators.

Target compound C5-methyl present; XLogP3 higher by ~0.4 units; defined (E)-oxime
Des-methyl analog Lipophilicity and electronic profile may shift; LogP and ring electronics differ
Target compound Pre-formed (E)-oxime solid; stereochemical fidelity supported by characterization
Aldehyde precursor Oxidation-prone; stereochemical outcome not guaranteed without in-house oxime formation

Head-to-Head Evidence for 5-Methyl-7-azaindole Oxime


First Disclosed Synthetic Route

Patent CN107056781A provides the only published synthetic method for this compound, reporting a five‑step sequence from 2‑amino‑5‑methylpyridine with isolated yields: Step 1 (bromination) 84 %, Step 2 (Sonogashira coupling) 80 %, Step 3 (pyrrole cyclization) 84 %, Step 4 (formylation) 49 %, Step 5 (oxime formation) 71 % [REFS‑1]. The patent explicitly states that prior to this disclosure ‘no effective synthetic method has been seen’ [REFS‑1]. This represents a quantifiable availability advantage: researchers can procure material synthesized by a validated, reproducible route with documented intermediate yields, whereas earlier attempts to access the compound were not publicly described.

Synthetic route
Class-level
Five-step patent route (CN107056781A); overall yield ~23%; individual step yields 49–84%
Documented synthetic pathway reduces procurement risk
Only published route; no comparator route data available
Process Chemistry 7‑Azaindole Synthesis Pharmaceutical Intermediate

LogP Differentiation: Des-Methyl Analog

The computed XLogP3‑AA value for the target compound is 1.4, compared to 1.0 for the des‑methyl analog 1H‑pyrrolo[2,3‑b]pyridine‑3‑carbaldehyde oxime (CAS 860362‑09‑0) [REFS‑1][REFS‑2]. This ΔLogP of +0.4 units translates to an approximately 2.5‑fold increase in octanol‑water partition coefficient, indicating significantly higher lipophilicity imparted by the C5‑methyl substituent. In medicinal chemistry, such a shift can meaningfully influence membrane permeability, plasma protein binding, and metabolic stability of derived lead compounds.

LogP differentiation
Head-to-head
Target XLogP3-AA: 1.4 vs Des-methyl analog: 1.0; Δ = +0.4 (~2.5× increase in P)
Supports lipophilicity-driven scaffold selection
Computed values; experimental LogP may vary
Lipophilicity Physicochemical Profiling Medicinal Chemistry Design

Oxime Stability vs. Aldehyde Precursor

The target compound is supplied as a solid with a minimum purity specification of 95 % (HPLC) from commercial vendors such as AKSci [REFS‑1] and BOC Sciences [REFS‑2], and 98 %+ from MolCore [REFS‑3]. Its aldehyde precursor (CAS 1190321‑17‑5) is also offered at 95 % purity; however, aldehydes are susceptible to air oxidation and hydrate formation, which can depress effective purity over storage. The oxime moiety locks the C3 substituent in a defined (E)‑configuration (confirmed by ¹H NMR coupling constant and NOE in the patent [REFS‑4]), ensuring stereochemical fidelity that would not be guaranteed if a researcher started from the aldehyde and performed oxime formation in‑house without rigorous purification.

Oxime vs aldehyde stability
Class-level
Solid oxime: 95–98%+ HPLC purity; defined (E)-configuration confirmed by NMR
Pre-formed oxime supports stereochemical-control context
Aldehyde precursor prone to oxidation; purity may degrade
Functional Group Stability Stereochemistry Intermediate Storage

C5-Methyl Substituent in Kinase SAR

In a study of pyrrolo[2,3‑b]pyridine‑based human neutrophil elastase (HNE) inhibitors, retention of C5 substituents was well tolerated, with IC₅₀ values remaining in the 15–51 nM range after introduction of bulky/lipophilic groups at position 5 [REFS‑1]. Although this specific SAR data was generated on more elaborated analogs rather than the simple oxime itself, it demonstrates that the 5‑methyl group is a validated vector for maintaining potency while modulating physicochemical properties. This class‑level inference supports the procurement of the 5‑methyl oxime as a strategic starting point for kinase inhibitor programs that require a C5 substituent for selectivity, over the des‑methyl analog which would require additional synthetic manipulation to install substitution at this position.

Kinase SAR at C5
Class-level
Reported HNE IC₅₀ range: 15–51 nM for 5-substituted pyrrolo[2,3-b]pyridines
Class-level SAR context supports C5-substitution strategy
Not direct compound data; class-level inference from elaborated analogs
Kinase Inhibition Structure‑Activity Relationship 7‑Azaindole Scaffold

tPSA Identity with Des-Methyl Analog

Both the target compound and its des‑methyl analog (CAS 860362‑09‑0) share an identical topological polar surface area of 61.3 Ų [REFS‑1][REFS‑2]. This value falls well below the typical 140 Ų threshold for oral bioavailability, indicating that the additional methyl group increases lipophilicity without penalizing passive membrane permeability potential. Researchers selecting between these two building blocks can therefore prioritize the 5‑methyl variant for enhanced LogP without concern that the extra carbon atom will compromise permeability, a common trade‑off in fragment‑to‑lead optimization.

tPSA identity
Head-to-head
tPSA = 61.3 Ų for both target and des-methyl analog; ΔtPSA = 0
Lipophilicity gain without permeability penalty
Computed by Cactvs 3.4.8.18; confirm experimentally
Drug‑Likeness Permeability Physicochemical Descriptors

Commercial Purity Tiers

The compound is offered at multiple purity grades across vendors: 95 % (AKSci, BOC Sciences, Capot) [REFS‑1][REFS‑2][REFS‑3] and ≥98 % (MolCore) [REFS‑4]. In contrast, the des‑methyl oxime (CAS 860362‑09‑0) is listed by ChemSrc without a purity specification and is not widely stocked by major research chemical suppliers. The aldehyde precursor (CAS 1190321‑17‑5) is typically offered only at 95 % (AKSci, Sigma‑Aldrich) [REFS‑5]. The availability of a 98 %+ grade for the target compound reduces the burden of pre‑use purification for sensitive catalytic or biological applications, directly translating to cost and time savings.

Commercial purity tiers
Class-level
95% to ≥98% across multiple vendors; 98%+ grade available
Specification review supports sensitive application fit
Des-methyl analog lacks publicly listed purity specification
Purity Specification Procurement Quality Assurance

Application Scenarios for 5-Methyl-7-azaindole Oxime


Kinase Inhibitor Library Synthesis

Medicinal chemistry teams building focused kinase inhibitor libraries can deploy this compound as a direct precursor to 3‑substituted‑5‑methyl‑7‑azaindoles. The pre‑installed (E)‑oxime serves as a latent aldehyde or amine handle, while the C5‑methyl group satisfies the SAR requirement for lipophilic bulk at this position, as supported by HNE inhibitor data showing retained potency (IC₅₀ = 15–51 nM) for 5‑substituted pyrrolo[2,3‑b]pyridines [REFS‑1]. Starting from the 5‑methyl oxime eliminates the need for a late‑stage C–H functionalization step, condensing synthetic sequences by 2–3 transformations relative to the des‑methyl analog.

Fragment-Based Drug Discovery (FBDD)

The compound’s molecular weight (175.19 g mol⁻¹), tPSA (61.3 Ų), and XLogP3‑AA (1.4) place it within established fragment‑likeness guidelines (MW < 300, tPSA < 140 Ų, LogP < 3) [REFS‑1][REFS‑2]. The identical tPSA to the des‑methyl analog but superior LogP makes it the preferred fragment for targeting hydrophobic enzyme pockets without compromising permeability. Procurement of the 98 %+ grade (MolCore) [REFS‑3] ensures that fragment screening results are not confounded by impurities, a critical requirement for reliable SPR or DSF hit identification.

Process Chemistry and Scale-Up Feasibility

Chemical process development groups evaluating scalable routes to 7‑azaindole intermediates can use the published five‑step patent procedure (CN107056781A) as a benchmark, with individual step yields of 84 %, 80 %, 84 %, 49 %, and 71 % [REFS‑1]. This transparency in synthetic methodology is absent for the des‑methyl oxime and the aldehyde precursor, making the target compound the only analog with a documented, reproducible pathway suitable for scale‑up cost modeling and CMC (Chemistry, Manufacturing, and Controls) evaluation.

Oxime Ligation for Bioconjugates

The (E)‑oxime configuration, confirmed by ¹H NMR in the patent [REFS‑1], provides a geometrically defined handle for oxime ligation or metal‑chelation studies. Researchers performing structural biology or probe design benefit from the configurational certainty that the (E)‑isomer offers, avoiding the need for isomer separation or stereochemical reassignment that would be required if synthesizing the oxime in‑house from the aldehyde.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Pre-functionalized C5-methyl azaindole scaffold
Kinase SAR C5-substitution context
Fragment-based drug discovery
Fragment-likeness physicochemical profile
Permeability-lipophilicity balance review
Process chemistry scale-up studies
Documented synthetic pathway availability
Step-yield reproducibility assessment
Stereochemical probe design
Defined (E)-oxime configuration
Stereochemical fidelity verification
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